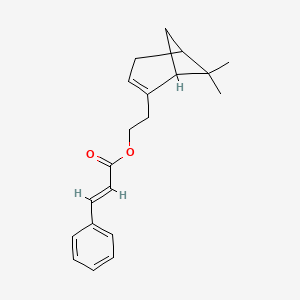
2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate: is an organic compound characterized by its unique bicyclic structure and cinnamate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate typically involves the esterification of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethanol with cinnamic acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the bicyclic structure, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamate ester moiety can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethanol: A precursor in the synthesis of the cinnamate ester.
6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl ethyl carbonate: Another ester derivative with different functional properties.
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: A related compound with a hydroxyl group instead of the cinnamate ester.
Uniqueness: The presence of the cinnamate ester group in 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Propriétés
Numéro CAS |
30982-36-6 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H24O2/c1-20(2)17-10-9-16(18(20)14-17)12-13-22-19(21)11-8-15-6-4-3-5-7-15/h3-9,11,17-18H,10,12-14H2,1-2H3/b11-8+ |
Clé InChI |
STMQAGGBZBGMNQ-DHZHZOJOSA-N |
SMILES isomérique |
CC1(C2CC=C(C1C2)CCOC(=O)/C=C/C3=CC=CC=C3)C |
SMILES canonique |
CC1(C2CC=C(C1C2)CCOC(=O)C=CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


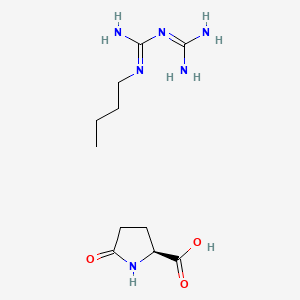
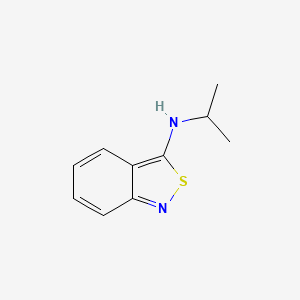
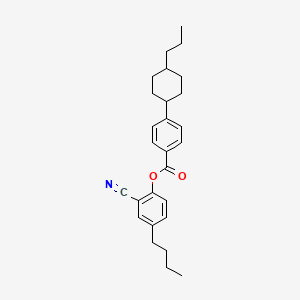
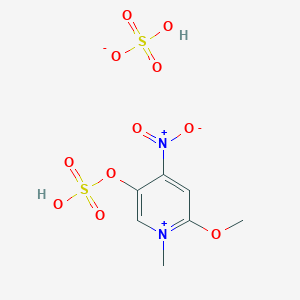
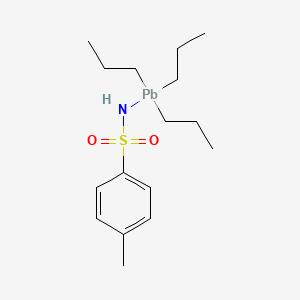
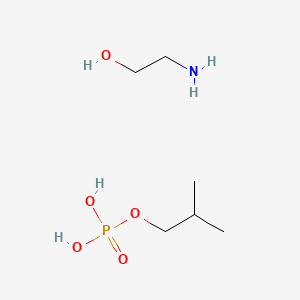
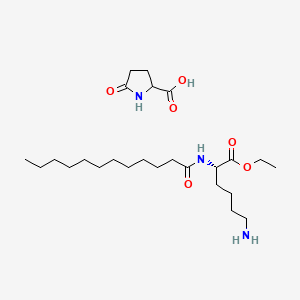
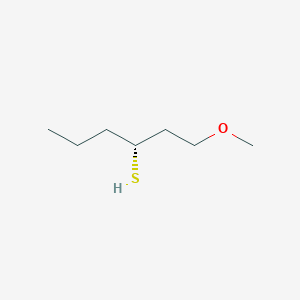

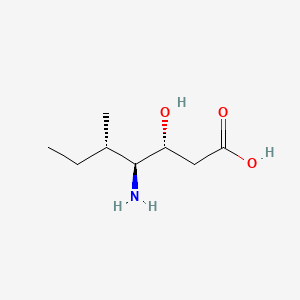
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
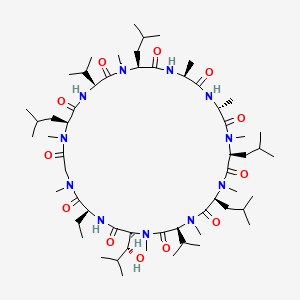
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

